

# A Researcher's In-depth Guide to the Fundamental Properties of Anthranilic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Anthranilic acid*

Cat. No.: *B6324801*

[Get Quote](#)

## Introduction

**Anthranilic acid**, systematically known as 2-aminobenzoic acid, is an aromatic compound of significant interest to researchers across multiple disciplines, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a benzene ring ortho-substituted with both a carboxylic acid and an amine group, confers upon it a versatile and amphoteric chemical nature.<sup>[1][2]</sup> This dual functionality makes it a valuable precursor for a vast array of more complex molecules. Historically, it was first obtained by the degradation of the dye indigo and was once miscategorized as Vitamin L1.<sup>[1][3]</sup> Today, it is recognized not as a vitamin, but as a crucial intermediate in the biosynthesis of the essential amino acid tryptophan and a foundational building block in the synthesis of pharmaceuticals, dyes, and performance materials.<sup>[1][4][5]</sup>

This guide provides a comprehensive technical overview of the core properties of **anthranilic acid**, designed for researchers, scientists, and professionals in drug development. It delves into its physicochemical characteristics, reactivity, synthesis, and key applications, supported by field-proven insights and established experimental protocols.

## Molecular Identity and Physicochemical Properties

### 1.1 Structure and Nomenclature

**Anthranilic acid** ( $C_7H_7NO_2$ ) is an aromatic amino acid.<sup>[1]</sup> The ortho-positioning of the acidic carboxyl group (-COOH) and the basic amino group (-NH<sub>2</sub>) on the benzene ring allows the molecule to exist as both a standard amino-carboxylic acid and a zwitterion, particularly in its

solid crystalline state.[\[1\]](#) This amphoteric character is central to its reactivity and solubility behavior.[\[1\]\[2\]](#)

- Preferred IUPAC Name: 2-Aminobenzoic acid[\[1\]](#)
- Other Names: o-Aminobenzoic acid, Vitamin L1[\[1\]\[2\]\[6\]](#)
- CAS Number: 118-92-3[\[1\]](#)
- Appearance: When pure, it is a white to off-white or pale-yellow crystalline powder.[\[1\]\[4\]\[7\]](#) It is generally odorless but possesses a distinct sweetish taste.[\[1\]\[7\]\[8\]](#)

## 1.2 Core Physicochemical Data

The fundamental physical and chemical properties of **anthranilic acid** are summarized in the table below, providing a quick reference for experimental design.

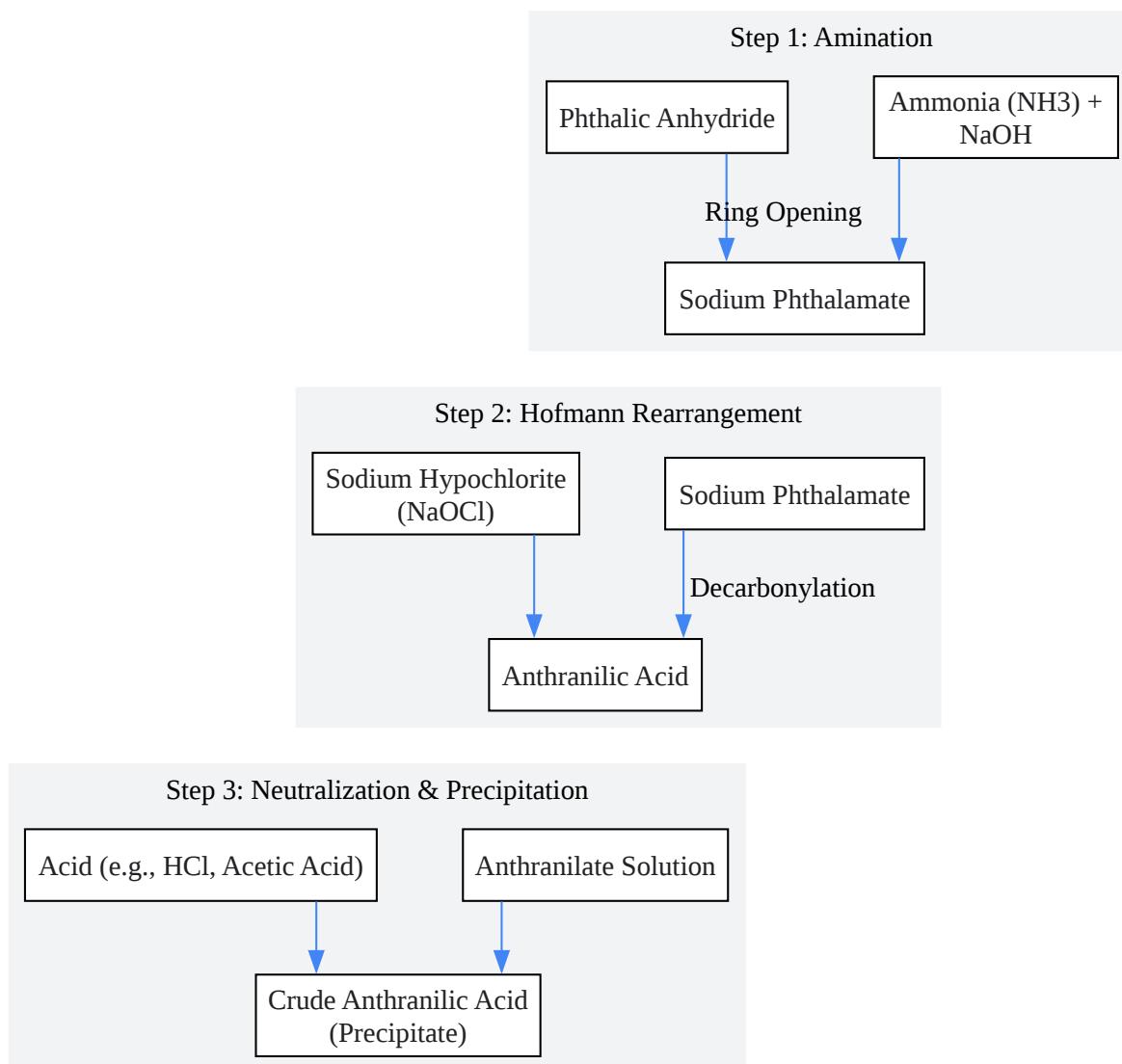
| Property       | Value                                 | Source(s)                                                   |
|----------------|---------------------------------------|-------------------------------------------------------------|
| Molar Mass     | 137.14 g·mol <sup>-1</sup>            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |
| Density        | 1.412 g/cm <sup>3</sup> (at 20 °C)    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point  | 146–148 °C (295–298 °F;<br>419–421 K) | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| Boiling Point  | ~200 °C (sublimes)                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> |
| Flash Point    | >150 °C (>302 °F)                     | <a href="#">[6]</a> <a href="#">[9]</a>                     |
| Vapor Pressure | 0.1 Pa (at 52.6 °C)                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| pKa (carboxyl) | 2.17                                  | <a href="#">[2]</a>                                         |
| pKa (amino)    | 4.85                                  | <a href="#">[2]</a>                                         |
| log P          | 1.21                                  | <a href="#">[1]</a>                                         |

## 1.3 Solubility Profile

The solubility of **anthranilic acid** is a direct consequence of its amphoteric nature.

- In Water: It is moderately soluble in water (0.572 g/100 mL at 25 °C).[1][2] Its solubility is highly dependent on pH; it increases in both acidic and basic conditions due to the formation of the corresponding ammonium cation or carboxylate anion, respectively.[4][10]
- In Organic Solvents: **Anthranilic acid** shows good solubility in polar organic solvents like ethanol and ether.[1][2] It is very soluble in chloroform and pyridine but only slightly soluble in non-polar solvents like benzene.[1][2]

## Chemical Reactivity and Synthesis


The dual functional groups of **anthranilic acid** are the hubs of its chemical reactivity, making it a versatile starting material.

### 2.1 Key Reactions

- **Diazotization:** The amino group can be diazotized with nitrous acid (generated in situ from NaNO<sub>2</sub> and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be used to generate benzyne, be dimerized to form diphenic acid, or used in coupling reactions to synthesize azo dyes like Methyl Red.[1]
- **Reaction with Phosgene:** It reacts with phosgene to yield isatoic anhydride, another versatile reagent used in heterocyclic synthesis.[1]
- **Decarboxylation:** Heating **anthranilic acid** can lead to decarboxylation, producing aniline.[2]
- **Amide and Ester Formation:** The carboxylic acid and amine functionalities allow it to readily form amides, esters, and other derivatives, which is fundamental to its use in drug synthesis.

### 2.2 Industrial Synthesis: Hofmann Rearrangement

The primary industrial route to **anthranilic acid** involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.[1][2][11] This multi-step process is efficient and scalable.

[Click to download full resolution via product page](#)

Caption: Industrial synthesis of **anthranilic acid** from phthalic anhydride.

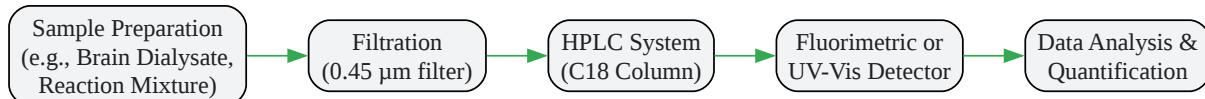
A common lab-scale synthesis utilizes phthalimide and an alkaline solution of sodium hypochlorite or hypobromite, which proceeds via the Hofmann rearrangement.[12][13][14]

- Preparation of Hypohalite Solution: Dissolve sodium hydroxide in water in an ice bath. Slowly add liquid bromine or a concentrated sodium hypochlorite solution while stirring and maintaining a low temperature (0-5 °C).[15]
- Reaction: To the cold hypohalite solution, add finely powdered phthalimide. The mixture is stirred until the phthalimide dissolves.[12][15]
- Rearrangement: The solution is gently warmed to approximately 80 °C for a few minutes to complete the rearrangement reaction.[12][15]
- Precipitation: After cooling, the solution is carefully neutralized with a strong acid (e.g., HCl) and then acidified with a weak acid like acetic acid to precipitate the **anthranilic acid**.[12][15]
- Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or ethanol.[16]

## Applications in Research and Drug Development

**Anthranilic acid** is a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a wide range of biologically active compounds.[17]

### 3.1 Pharmaceutical Synthesis


- Anti-Inflammatory Drugs (Fenamates): It is the parent compound for the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives include mefenamic acid, tolfenamic acid, and flufenamic acid.[1][18]
- Diuretics: The potent loop diuretic furosemide is an **anthranilic acid** derivative.[1][19][20]
- Anticonvulsants and Other CNS Agents: The scaffold is used in synthesizing various molecules targeting the central nervous system, including anticonvulsants and neuroprotective agents.[17] Its use in the synthesis of the sedative methaqualone has led to its classification as a DEA List I chemical.[2]
- Anticancer and Antimicrobial Agents: Modern research continues to explore **anthranilic acid** derivatives as inducers of apoptosis, inhibitors of key signaling pathways in cancer, and as agents with antimicrobial and antiviral properties.[17][19]

### 3.2 Industrial and Materials Science Applications

- **Dye and Pigment Synthesis:** As an important intermediate, it is used to produce a variety of azo dyes and pigments.[1][5][21][22]
- **Corrosion Inhibition:** **Anthranilic acid** and its polymers are effective corrosion inhibitors for metals like mild steel, particularly in acidic media.[1][23][24] The molecule adsorbs onto the metal surface via its  $\pi$ -electron system and heteroatoms, forming a protective barrier that inhibits both anodic and cathodic reactions.[23][25]
- **Other Uses:** It is also used in the manufacturing of perfumes to mimic jasmine and orange scents, as well as in UV-absorbers.[1]

## Analytical Methodologies

Accurate quantification of **anthranilic acid** is crucial for reaction monitoring, quality control, and biological studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **anthranilic acid** by HPLC.

This method is highly sensitive and suitable for quantifying **anthranilic acid** in complex biological matrices like rat brain dialysate.[26]

- **Chromatographic System:** A standard HPLC system equipped with a C18 reversed-phase column (e.g., 5  $\mu$ m particle size, 250 x 4.6 mm) is used.[26][27]
- **Mobile Phase:** An isocratic mobile phase can be employed, such as a mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v).[27] For more complex samples, a gradient elution may be necessary.[27]

- **Detection:** Fluorimetric detection provides high sensitivity, with an excitation wavelength ( $\lambda_{\text{ex}}$ ) of 316 nm and an emission wavelength ( $\lambda_{\text{em}}$ ) of 420 nm.[26] UV detection is also a viable alternative.
- **Internal Standard:** For precise quantification, an internal standard such as benzoic acid can be incorporated.[27]
- **Quantification:** A calibration curve is generated using standards of known concentration to quantify the amount of **anthranilic acid** in the unknown sample. The detection limit for impurities can be as low as 0.01%. [27]

## Safety, Handling, and Storage

As a laboratory chemical, proper handling of **anthranilic acid** is essential to ensure researcher safety.

### 5.1 Hazard Profile

- **Primary Hazards:** **Anthranilic acid** is classified as an irritant. It causes serious eye irritation and may cause skin and respiratory tract irritation.[9][28][29]
- **Ingestion/Inhalation:** May cause gastrointestinal irritation. Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[28]
- **Chronic Effects:** Effects of chronic exposure may be delayed.[28]
- **Sensitivities:** The compound is light-sensitive and will decompose upon exposure to light.[28]

### 5.2 Recommended Handling and Storage

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[9][29] Use an effective dust mask or work in a ventilated hood to avoid inhaling the powder.[30]
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[30][28] Facilities should be equipped with an eyewash station and a safety shower.[28]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][28] It is crucial to store the material protected from light to prevent degradation.[28]
- Incompatibilities: Avoid contact with strong oxidizing agents.[9][28]

### 5.3 First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[28][29]
- Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[28][29]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[28]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][28]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Anthranilic acid - Sciencemadness Wiki [sciemcemadness.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. alignchemical.com [alignchemical.com]
- 7. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Notes on preparing anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. scribd.com [scribd.com]
- 17. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. asianpubs.org [asianpubs.org]
- 22. asianpubs.org [asianpubs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 29. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 30. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [A Researcher's In-depth Guide to the Fundamental Properties of Anthranilic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b6324801#anthranilic-acid-fundamental-properties-for-researchers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)